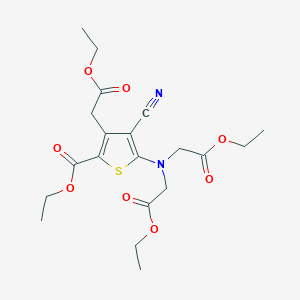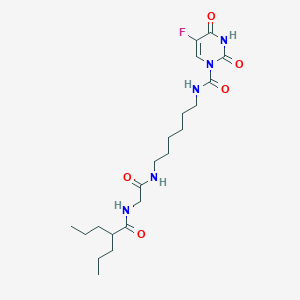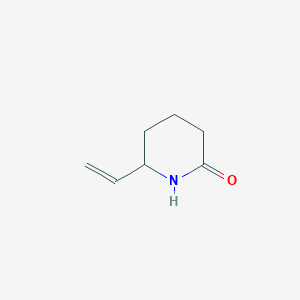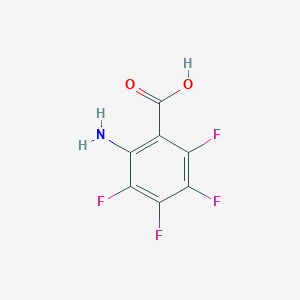![molecular formula C44H80NO7P B158993 [(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 132196-28-2](/img/structure/B158993.png)
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. It consists of a phosphorylcholine moiety attached to a glycerol backbone, with one of the glycerol hydroxyl groups esterified with palmitic acid (16:0) and the other with eicosapentaenoic acid (20:5(5Z,8Z,11Z,14Z,17Z)) . Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism.
Mechanism of Action
Target of Action
Eicosapentaenoyl PAF C-16, also known as PC(O-16:0/20:5(5Z,8Z,11Z,14Z,17Z)) or 1-o-hexadecyl-2-eicosapentaenoyl-sn-glycero-3-phosphocholine, primarily targets the PAF G-protein-coupled receptor (PAFR) . PAFR is a unique receptor that binds to the platelet-activating factor, playing a crucial role in various biological processes .
Mode of Action
Eicosapentaenoyl PAF C-16 acts as a ligand for PAFR, exhibiting an anti-apoptotic effect. It inhibits caspase-dependent death by activating PAFR . It also serves as a potent activator of MAPK and MEK/ERK .
Biochemical Pathways
Eicosapentaenoyl PAF C-16 affects several biochemical pathways. It is synthesized through two distinct pathways known as the “remodeling” and “de novo” pathways . It also plays a role in the MAPK/ERK pathway due to its ability to activate MAPK and MEK/ERK .
Result of Action
Upon activation of PAFR, Eicosapentaenoyl PAF C-16 exhibits an anti-apoptotic effect and inhibits caspase-dependent death . It also induces increased vascular permeability .
Action Environment
The action of Eicosapentaenoyl PAF C-16 can be influenced by various environmental factors. For instance, it can be formed by the incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16, as demonstrated using neutrophils from monkeys and humans fed a diet enriched in fish oils . This suggests that dietary factors can influence the production and action of Eicosapentaenoyl PAF C-16.
Biochemical Analysis
Biochemical Properties
Eicosapentaenoyl PAF C-16 exhibits anti-apoptotic effects and inhibits caspase-dependent death by activating the PAFR . It is a potent MAPK and MEK/ERK activator . Eicosapentaenoyl PAF C-16 can be formed by incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16 .
Cellular Effects
Eicosapentaenoyl PAF C-16 induces increased vascular permeability . It elicits significant concentration-dependent neuronal loss in PAFR deficient cultures .
Molecular Mechanism
Eicosapentaenoyl PAF C-16 exerts its effects at the molecular level through its interactions with the PAFR . It inhibits caspase-dependent death by activating the PAFR .
Metabolic Pathways
Eicosapentaenoyl PAF C-16 can serve as a substrate for PAF C-16 formation by the remodeling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with palmitic acid and eicosapentaenoic acid. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production of phosphatidylcholines often involves extraction from natural sources such as egg yolk or soybeans, followed by purification using techniques like chromatography. The extracted phosphatidylcholines can then be chemically modified to obtain specific derivatives like this compound .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The eicosapentaenoic acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed by enzymes like phospholipases, resulting in the release of fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases in aqueous buffers at physiological pH.
Substitution: Substitution reactions often require nucleophilic reagents and catalysts like DMAP.
Major Products
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.
Scientific Research Applications
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.
Comparison with Similar Compounds
Similar Compounds
PC(O-160/204(8Z,11Z,14Z,17Z)): Contains arachidonic acid instead of eicosapentaenoic acid.
PC(O-160/181(9Z)): Contains oleic acid instead of eicosapentaenoic acid.
PC(O-160/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains docosahexaenoic acid instead of eicosapentaenoic acid.
Uniqueness
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of eicosapentaenoic acid, which imparts specific bioactive properties, such as anti-inflammatory effects, that are not observed with other fatty acids .
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,43H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSSHPWVFALMBA-IARQOZKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724591 | |
| Record name | (2R)-3-(Hexadecyloxy)-2-[(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132196-28-2 | |
| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22,25-pentaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z,25Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132196-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3-(Hexadecyloxy)-2-[(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(O-16:0/20:5(5Z,8Z,11Z,14Z,17Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)




![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)






![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
